molecular formula C20H24ClN B14623350 3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 54915-50-3

3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No.: B14623350
CAS No.: 54915-50-3
M. Wt: 313.9 g/mol
InChI Key: LZPCPSPYFXLOEE-UHFFFAOYSA-N
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Description

3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound belonging to the benzazepine class. Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring. This particular compound has been studied for its potential pharmacological properties, including its activity at nicotinic acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves several key steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety protocols for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces nitro or halogenated derivatives.

Scientific Research Applications

3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has been explored for various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its activity at nicotinic acetylcholine receptors. It acts as an agonist, binding to these receptors and mimicking the action of acetylcholine . This interaction can modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzazepine derivatives

Properties

CAS No.

54915-50-3

Molecular Formula

C20H24ClN

Molecular Weight

313.9 g/mol

IUPAC Name

10-(2-phenylethyl)-10-azatricyclo[6.3.2.02,7]trideca-2,4,6-triene;hydrochloride

InChI

InChI=1S/C20H23N.ClH/c1-2-6-16(7-3-1)12-13-21-14-17-10-11-18(15-21)20-9-5-4-8-19(17)20;/h1-9,17-18H,10-15H2;1H

InChI Key

LZPCPSPYFXLOEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1C3=CC=CC=C23)CCC4=CC=CC=C4.Cl

Origin of Product

United States

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